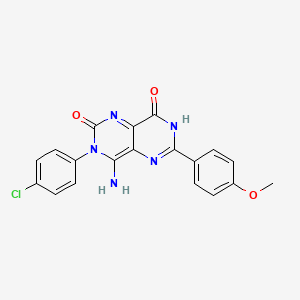

3-(4-Chlorophenyl)-4-imino-6-(4-methoxyphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

Beschreibung

This quinazoline derivative features a bicyclic core with substitutions at the 3- and 6-positions: a 4-chlorophenyl group and a 4-methoxyphenyl group, respectively.

Eigenschaften

IUPAC Name |

4-amino-3-(4-chlorophenyl)-6-(4-methoxyphenyl)-7H-pyrimido[5,4-d]pyrimidine-2,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN5O3/c1-28-13-8-2-10(3-9-13)17-22-14-15(18(26)24-17)23-19(27)25(16(14)21)12-6-4-11(20)5-7-12/h2-9H,21H2,1H3,(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXCJRRCSFUTRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(N(C(=O)N=C3C(=O)N2)C4=CC=C(C=C4)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(4-Chlorophenyl)-4-imino-6-(4-methoxyphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione (CAS No. 379707-94-5) is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H14ClN5O3 |

| Molecular Weight | 395.8 g/mol |

| CAS Number | 379707-94-5 |

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of this compound effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves the disruption of bacterial cell walls and interference with protein synthesis .

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies revealed that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism includes the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to cell cycle arrest and subsequent cell death .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. In animal models, it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of the compound against multi-drug resistant strains of bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an alternative antibiotic agent .

- Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines, the compound demonstrated IC50 values ranging from 10 to 25 µM. This suggests significant cytotoxicity against these cells while sparing normal cells .

- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked decrease in paw edema and histological evidence of reduced inflammation compared to controls .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Modulation : It may modulate receptors associated with inflammatory responses.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 3-(4-Chlorophenyl)-4-imino-6-(4-methoxyphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione exhibit significant anticancer properties. Studies have shown that derivatives of diazaquinazoline can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the chlorophenyl and methoxyphenyl groups enhances the compound's interaction with biological targets involved in cancer progression .

Antimicrobial Properties

This compound has also been studied for its antimicrobial effects. Certain derivatives have demonstrated activity against various bacterial strains, including resistant strains. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic processes .

Material Science Applications

Polymer Chemistry

The unique structure of this compound allows it to be used as a building block in polymer synthesis. Its ability to participate in various chemical reactions makes it suitable for the development of novel polymers with enhanced thermal and mechanical properties .

Nanotechnology

In nanotechnology, this compound can serve as a precursor for synthesizing nanoparticles with specific functionalities. Studies have shown that incorporating such compounds into nanomaterials can improve their stability and reactivity for applications in drug delivery systems and catalysis .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Effects | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |

| Study 2 | Antimicrobial Activity | Showed effectiveness against Gram-positive and Gram-negative bacteria; particularly effective against MRSA strains. |

| Study 3 | Polymer Synthesis | Developed a new class of thermally stable polymers using this compound as a monomer; exhibited improved tensile strength compared to traditional polymers. |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorophenyl group at position 3 undergoes nucleophilic aromatic substitution under basic conditions. For example:

-

Reaction with amines : Substitution of the chlorine atom with primary/secondary amines produces derivatives with altered electronic properties.

-

Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Imino Group Reactivity

The imino (-NH) group participates in condensation and tautomerization:

-

Condensation with aldehydes : Forms Schiff base derivatives, as observed in analogous diazaquinazoline systems.

-

Tautomerization : The compound exists in equilibrium between imino and enamine forms, influencing its electrophilicity.

Cycloaddition and Ring-Opening Reactions

The diazaquinazoline core enables [4+2] cycloaddition with dienophiles like maleic anhydride. Post-reaction ring-opening via hydrolysis yields bifunctional intermediates.

Solvent-Dependent Regioselectivity

Reactions with isothiocyanates exhibit solvent-controlled regioselectivity, as demonstrated in structurally similar systems :

| Solvent | Product Ratio (N-attack : S-attack) | Key Observation |

|---|---|---|

| THF | 100 : 0 | Exclusive N-regioselectivity |

| Ethanol | 94 : 6 | Dominant N-attack |

| DMF | 100 : 0 | Enhanced selectivity at 60°C |

This trend aligns with hydrogen-bonding interactions in protic solvents, which favor sulfur-centered nucleophiles, while aprotic solvents promote nitrogen-based pathways .

Functionalization via Cross-Coupling

The methoxyphenyl group undergoes demethylation under acidic conditions (e.g., HBr/AcOH), generating a phenolic intermediate. Subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups.

Oxidation and Reduction Pathways

-

Oxidation : The imino group oxidizes to a nitroso derivative using m-CPBA (meta-chloroperbenzoic acid).

-

Reduction : Sodium borohydride selectively reduces the imino group to an amine without affecting the dione moiety.

Acid/Base-Mediated Transformations

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Q & A

Basic: What are the recommended methodologies for synthesizing this compound, and what analytical techniques are critical for confirming its purity and structure?

Answer:

The synthesis typically involves multi-step heterocyclic condensation reactions. A common approach includes:

- Step 1: Reacting 4-chlorobenzaldehyde derivatives with aminoguanidine to form the imino-triazine core.

- Step 2: Introducing the 4-methoxyphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions using boronic acids) .

- Step 3: Cyclization under controlled acidic or basic conditions to form the diazaquinazoline-dione scaffold.

Critical Analytical Techniques:

- NMR Spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns .

- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .

- X-ray Crystallography (using SHELX or WinGX suites) to resolve structural ambiguities and confirm tautomeric forms .

Advanced: How can researchers address discrepancies in crystallographic data refinement for this compound using programs like SHELX?

Answer:

Discrepancies often arise from:

- Thermal Motion Artifacts: Anisotropic displacement parameters (ADPs) for chlorophenyl groups may require manual adjustment in SHELXL .

- Twinning or Disorder: Use the TWIN and PART commands in SHELX to model split positions or twinned crystals. Validate with the R-factor convergence test .

- Validation Tools: Cross-check refinement results with WinGX’s PLATON suite to detect symmetry violations or hydrogen bonding inconsistencies .

Basic: What spectroscopic methods effectively characterize the electronic environment of the imino and chlorophenyl groups?

Answer:

- UV-Vis Spectroscopy: Identify π→π* transitions in the aromatic chlorophenyl and methoxyphenyl moieties (λmax ~250–300 nm) .

- FT-IR Spectroscopy: Detect imino (N–H stretching ~3200–3400 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹) .

- ¹³C NMR: Chemical shifts at δ ~160–170 ppm indicate carbonyl groups, while δ ~110–130 ppm correspond to chlorophenyl carbons .

Advanced: Which computational models best integrate with experimental validation for predicting biological activity of derivatives?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets (e.g., enzyme active sites) .

- Molecular Dynamics (MD) Simulations: Model solvation effects and ligand-protein binding stability over timeframes >100 ns .

- Validation: Compare docking scores (AutoDock Vina) with in vitro bioassays (e.g., enzyme inhibition IC₅₀ values) to resolve false positives .

Basic: How to optimize reaction conditions to minimize by-products during synthesis?

Answer:

- Solvent Selection: Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity of intermediates .

- Catalyst Optimization: Employ Pd(PPh₃)₄ for cross-coupling reactions, ensuring <5 mol% loading to reduce metal contamination .

- Temperature Control: Maintain reactions at 60–80°C to avoid thermal decomposition of the imino group .

Advanced: Strategies for resolving contradictions between docking predictions and bioassay results

Answer:

- False Positives in Docking: Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) to improve ligand conformational sampling .

- Solvent Accessibility: Use POCKET algorithms to assess steric hindrance in binding pockets not modeled in silico .

- Meta-Analysis: Combine bioassay data (e.g., IC₅₀, Ki) with quantitative structure-activity relationship (QSAR) models to identify outliers .

Basic: What are the best practices for handling hygroscopic or air-sensitive intermediates during synthesis?

Answer:

- Inert Atmosphere: Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes .

- Drying Agents: Use molecular sieves (3Å) in solvent storage to minimize water ingress .

- Real-Time Monitoring: Employ FT-IR or Raman spectroscopy to detect moisture-induced side reactions .

Advanced: How to design experiments for probing tautomeric equilibria in solution vs. solid state?

Answer:

- Solid-State NMR/X-ray: Compare crystallographic data (rigid tautomers) with solution-state ¹H NMR (dynamic equilibria) .

- Variable-Temperature Studies: Monitor chemical shift changes in DMSO-d₆ at 25–80°C to quantify energy barriers between tautomers .

- Computational Mapping: Use DFT to model tautomeric energy profiles and compare with experimental data .

Basic: How to assess the compound’s stability under varying pH conditions?

Answer:

- pH Titration Studies: Monitor UV-Vis absorbance changes at λmax across pH 2–12 to identify protonation/deprotonation events .

- HPLC-MS Stability Assays: Quantify degradation products (e.g., hydrolysis of the imino group) over 24–72 hours .

Advanced: Methodological approaches for correlating substituent electronic effects with biological activity

Answer:

- Hammett Analysis: Replace the 4-methoxyphenyl group with electron-donating/withdrawing substituents and measure bioactivity trends .

- Electrostatic Potential Maps: Generate ESP surfaces (via DFT) to visualize charge distribution and predict binding affinity .

- Multivariate Regression: Build QSAR models using descriptors like logP, polar surface area, and dipole moments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.